molecular formula C21H25ClN2O3S B11245477 1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B11245477
M. Wt: 421.0 g/mol
InChI Key: JFBRXHPWRYWDNB-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[(3-methylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-16-4-2-5-18(12-16)13-23-21(25)19-6-3-11-24(14-19)28(26,27)15-17-7-9-20(22)10-8-17/h2,4-5,7-10,12,19H,3,6,11,13-15H2,1H3,(H,23,25)

InChI Key

JFBRXHPWRYWDNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core piperidine structure. The process often includes:

    Formation of the Piperidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction using reagents such as methanesulfonyl chloride.

    Attachment of the Chlorophenyl and Methylphenyl Groups: These groups are attached via nucleophilic substitution reactions, often using chlorinated aromatic compounds and appropriate nucleophiles.

    Final Coupling and Purification: The final step involves coupling the intermediate products and purifying the compound through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. Industrial methods also emphasize safety and environmental considerations, ensuring that the production process adheres to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl or methylphenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
  • **1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
  • **1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

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